Potency and Efficacy in Cardiomyocyte Maturation
No quantitative data (e.g., EC50, IC50, or fold-change in maturation markers) for CDK-IN-11 is available in public literature or authoritative databases to establish its potency or efficacy. For comparison, alternative compounds like ZLN005, a PGC-1α activator, have been shown to significantly upregulate maturation-related gene expression in hESC-CMs at a concentration of 10 µM [1]. Tomatidine, a natural alkaloid, increased the density of T-tubules and expression of cardiomyocyte-specific markers in hESC-CMs, though specific quantitative metrics vary by assay [2]. The absence of comparable data for CDK-IN-11 precludes any direct, evidence-based ranking or selection.
| Evidence Dimension | Concentration for observed maturation effect |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | ZLN005: 10 µM (reported in hESC-CM maturation study) [1] |
| Quantified Difference | Not calculable |
| Conditions | hESC-CM differentiation cultures |
Why This Matters
Without a defined active concentration range, researchers cannot reliably design dose-response experiments or compare cost-effectiveness, making procurement a high-risk proposition.
- [1] PGC-1α activator ZLN005 promotes maturation of cardiomyocytes derived from human embryonic stem cells. Aging (Albany NY). 2020;12(8):7411-7430. View Source
- [2] Tomatidine-stimulated maturation of human embryonic stem cell-derived cardiomyocytes for modeling mitochondrial dysfunction. Exp Mol Med. 2022;54(4):493-502. View Source
